molecular formula C16H24N2O6S B4854486 4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4854486
M. Wt: 372.4 g/mol
InChI Key: DZNUEBIITHXEGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzamide compounds involves various strategies, including nucleophilic substitution and condensation reactions. For example, Ellingboe et al. (1992) describe the synthesis of 4-[(methylsulfonyl)amino]benzamides showing potent Class III antiarrhythmic activity, highlighting the importance of the sulfonamide group in medicinal chemistry (Ellingboe et al., 1992). Similarly, Ghorab et al. (2017) synthesized a series of sulfonamide derivatives, emphasizing the role of the sulfonamide moiety in conferring antimicrobial activity (Ghorab et al., 2017).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been elucidated using techniques like X-ray crystallography. Rublova et al. (2017) presented the structure of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, providing insights into the steric hindrance and molecular interactions that could influence the behavior of similar compounds (Rublova et al., 2017).

Chemical Reactions and Properties

Physical Properties Analysis

The physical properties, such as solubility and melting points, are crucial for the application of benzamide derivatives. The solubility in particular solvents and the thermal stability of these compounds play significant roles in their application in chemical synthesis and pharmaceutical formulations.

Chemical Properties Analysis

Benzamide derivatives exhibit a wide range of chemical properties, including antimicrobial activity and the ability to act as enzyme inhibitors. The structure-activity relationship (SAR) studies, such as those conducted by Hussain et al. (2016) on benzamide derivatives as potential therapeutic agents for Alzheimer’s disease, underscore the importance of chemical modifications to enhance biological activity (Hussain et al., 2016).

properties

IUPAC Name

4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O6S/c1-18(25(4,20)21)13-9-15(23-3)14(22-2)8-12(13)16(19)17-10-11-6-5-7-24-11/h8-9,11H,5-7,10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNUEBIITHXEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1C(=O)NCC2CCCO2)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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